![molecular formula C14H17ClN2O6S B3071783 ((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate CAS No. 1013937-94-4](/img/structure/B3071783.png)
((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate
Overview
Description
((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the synthesis of various drugs and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Pharmacological Applications
Compounds with structures similar to “((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate” have been explored for their potential in treating various medical conditions. For instance, derivatives of 4-nitrobenzenesulfonamide have shown analgesic and tranquilizer activities in preclinical studies, indicating their potential for therapy in pain syndromes with an increased tranquilizer readiness (Zlenko, Palchikov, & Rybalko, 2012). Such findings underscore the therapeutic promise of nitrobenzenesulfonate derivatives in pharmacology.
Toxicological Studies
Research into the toxicological aspects of related compounds, such as arylamines and nitroarenes, is crucial for understanding the genotoxic potential of these chemicals. Studies have focused on the formation of DNA adducts as a key step in chemical carcinogenesis, with in vitro and in vivo experiments revealing how activated N-hydroxyarylamines interact with DNA (Jones & Sabbioni, 2003). Such research is vital for assessing the carcinogenic risks associated with exposure to these compounds.
Chemical Biology and Drug Development
The chemical biology of nitrobenzenesulfonate derivatives and their interactions with biological systems is an area of active research. Studies on novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, for example, have shown considerable anticonvulsant activity, highlighting the role of the 4-thiazolidinone ring as an anticonvulsant pharmacophore (Faizi et al., 2017). Such findings contribute to the development of new therapeutic agents targeting specific receptors in the nervous system.
properties
IUPAC Name |
[(2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O6S/c15-7-1-2-10-8-11(16-14(10)18)9-23-24(21,22)13-5-3-12(4-6-13)17(19)20/h3-6,10-11H,1-2,7-9H2,(H,16,18)/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNCXDHRLIPZPJ-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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